Predicted logP Differentiates Target Compound from Halogenated 4-Fluorophenyl Analog by Over 1.5 Log Units
Computed logP for the target compound (o-tolyl substitution) is 2.73, whereas the closest halogenated analog, 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one (Mcule P-608272214), exhibits a substantially higher computed logP of 4.32 . This 1.59 log unit difference corresponds to an approximately 39-fold difference in predicted octanol-water partition coefficient, indicating that the o-tolyl analog is markedly less lipophilic. The target compound also possesses lower molecular mass (284.26 vs. 303.33 Da), lower PSA (57.15 vs. 76.38 Ų), and fewer rotatable bonds (0 vs. 7) compared to P-608272214 .
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 2.73; MW = 284.26; PSA = 57.15 Ų; Rotatable bonds = 0 |
| Comparator Or Baseline | 6-(4-fluorophenyl)-2-(2-morpholino-2-oxoethyl)pyridazin-3(2H)-one (Mcule P-608272214): logP = 4.32; MW = 303.33; PSA = 76.38 Ų; Rotatable bonds = 7 |
| Quantified Difference | ΔlogP = -1.59 (~39-fold lower lipophilicity); ΔMW = -19.1 Da; ΔPSA = -19.23 Ų |
| Conditions | In silico prediction using XLogP3 / Mcule property calculator; no experimental logP data available for either compound |
Why This Matters
Lower lipophilicity (logP 2.73 vs. 4.32) is generally associated with reduced risk of CYP450 inhibition, lower plasma protein binding, and improved aqueous solubility, making the target compound a more tractable starting point for lead optimization programs where metabolic stability and solubility are critical selection criteria.
